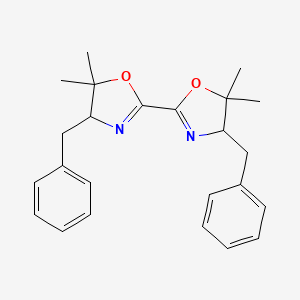
4-benzyl-2-(4-benzyl-5,5-dimethyl-4H-1,3-oxazol-2-yl)-5,5-dimethyl-4H-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S)-4,4’-Dibenzyl-5,5,5’,5’-tetramethyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a complex organic compound known for its unique structural properties This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-4,4’-Dibenzyl-5,5,5’,5’-tetramethyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dibenzylamine with a suitable diketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-4,4’-Dibenzyl-5,5,5’,5’-tetramethyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and conditions such as elevated temperatures or the presence of catalysts.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted oxazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
(4S,4’S)-4,4’-Dibenzyl-5,5,5’,5’-tetramethyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4S,4’S)-4,4’-Dibenzyl-5,5,5’,5’-tetramethyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole
- (4R,4’R)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole
- (4S,4’S)-4,4’-Bis(1,1-dimethylethyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole
Uniqueness
What sets (4S,4’S)-4,4’-Dibenzyl-5,5,5’,5’-tetramethyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole apart from similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. The presence of dibenzyl and tetramethyl groups enhances its stability, reactivity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C24H28N2O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-benzyl-2-(4-benzyl-5,5-dimethyl-4H-1,3-oxazol-2-yl)-5,5-dimethyl-4H-1,3-oxazole |
InChI |
InChI=1S/C24H28N2O2/c1-23(2)19(15-17-11-7-5-8-12-17)25-21(27-23)22-26-20(24(3,4)28-22)16-18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3 |
InChI Key |
CDXULNGCHONLGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N=C(O1)C2=NC(C(O2)(C)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B14799579.png)

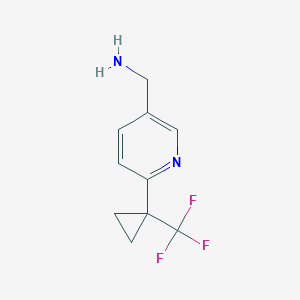
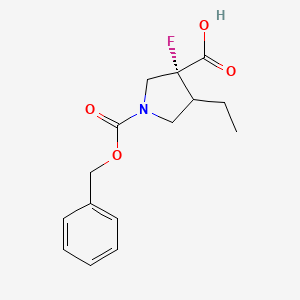
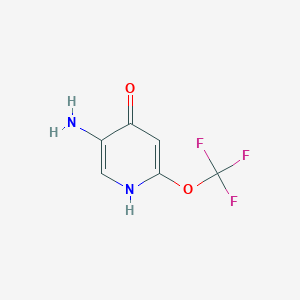
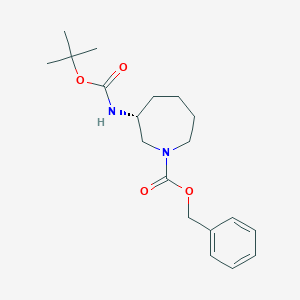
![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)
![2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid](/img/structure/B14799629.png)
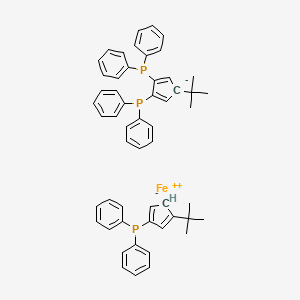

![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)
![(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)
![(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14799653.png)
